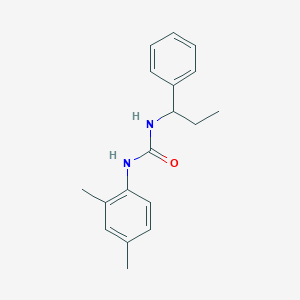

![molecular formula C13H17N3O2S2 B4424044 4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4424044.png)

4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonamide and benzothiadiazole derivatives often involves multi-step processes that start from simple organic acids or esters. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which share a structural motif with our compound of interest, entails converting organic acids to esters, then to hydrazides, and subsequently to 1,3,4-oxadiazole-2-thiols. These thiols are finally reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine to yield the target compounds. This process is facilitated by reagents like N,N-dimethylformamide (DMF) and sodium hydride, showcasing the complex chemistry involved in synthesizing such molecules (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds, such as [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, has been elucidated using X-ray diffraction studies. These compounds crystallize in the monoclinic crystal system and feature a chair conformation for the piperidine ring. The geometry around the sulfur atom is distorted tetrahedral, indicative of the complex three-dimensional architecture of these molecules (Naveen et al., 2015).

Chemical Reactions and Properties

Compounds within this class participate in a variety of chemical reactions, highlighting their reactivity and utility in further chemical transformations. For example, the use of piperidine-1-sulphenyl chloride as a sulfur-transfer reagent in reactions with diamines has been described to yield sulfur-nitrogen heterocycles, including dihydro-2,1,3-benzothiadiazole derivatives. Such reactions underscore the versatile reactivity of sulfonamide and benzothiadiazole frameworks in constructing heterocyclic compounds (Bryce, 1984).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystallinity, are crucial for their application and handling. While specific data on 4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole is scarce, related studies on sulfonamide and benzothiadiazole derivatives provide valuable insights. These studies often involve determining the crystalline structure, which influences the compound's solubility and stability (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific transformations, are integral to understanding the utility of this compound. Studies on similar compounds have shown a range of reactivities, from participating in the formation of heterocycles to serving as inhibitors for biological targets, indicating the potential for diverse applications in chemical synthesis and pharmaceutical development (Wang et al., 2009).

Propriétés

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S2/c1-9-6-10(2)8-16(7-9)20(17,18)12-5-3-4-11-13(12)15-19-14-11/h3-5,9-10H,6-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPNTZPLGNAJPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801322887 | |

| Record name | 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49817050 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

450382-53-3 | |

| Record name | 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423990.png)

![4-[(5-chloro-2-thienyl)sulfonyl]morpholine](/img/structure/B4423998.png)

![N-(2,5-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4423999.png)

![N-cyclohexyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4424013.png)

![1-phenyl-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4424014.png)

![N-(2-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4424016.png)

![N-(3,4-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4424022.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4424029.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4424054.png)

![N-(2,6-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4424055.png)